molecular formula C7H13BrO2 B2504612 3-(2-Bromo-1-methoxyethyl)oxolane CAS No. 1955557-65-9

3-(2-Bromo-1-methoxyethyl)oxolane

Cat. No.: B2504612
CAS No.: 1955557-65-9
M. Wt: 209.083
InChI Key: YUIMNEHZPGSOKA-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-methoxyethyl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at position 3 with a 2-bromo-1-methoxyethyl group. Its molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol.

Properties

IUPAC Name

3-(2-bromo-1-methoxyethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMNEHZPGSOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-(2-Bromo-1-methoxyethyl)oxolane with related compounds:

Compound Name Structure Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
This compound Oxolane with -CH₂CH(Br)OCH₃ at C3 C₇H₁₃BrO₂ 209.08 g/mol Bromo, Methoxy, Oxolane Not reported (hypothetical) -
2-(2-Bromoethyl)-1,3-dioxolane Dioxolane with -CH₂CH₂Br C₅H₉BrO₂ 181.03 g/mol Bromo, Dioxolane Catalyst/auxiliary use
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane Dioxolane with Br-Ph and CH₃ C₁₀H₁₁BrO₂ 243.10 g/mol Bromophenyl, Dioxolane Not reported
Oxolane ammonium salts Oxolane with quaternary ammonium Varies Varies Ammonium, Oxolane, Hydroxyl Antimicrobial activity
Key Observations:

Substitution Patterns :

  • The target compound’s bromo-methoxyethyl side chain distinguishes it from simpler analogs like 2-(2-bromoethyl)-1,3-dioxolane, which lacks the methoxy group .
  • Compared to 2-(3-bromophenyl)-2-methyl-1,3-dioxolane, the bromine in the target compound is on an aliphatic chain rather than an aromatic ring, influencing its electronic properties and reactivity .

Reactivity: Bromine in aliphatic chains (e.g., this compound) is more susceptible to nucleophilic substitution than bromine on aromatic rings (e.g., bromophenyl-dioxolane derivatives) . The methoxy group in the target compound may stabilize intermediates during reactions, a feature absent in non-methoxy analogs .

Biological Activity :

  • Oxolane ammonium salts exhibit antimicrobial properties, suggesting that the oxolane scaffold itself contributes to bioactivity. The target compound’s methoxy group could modulate its interaction with biological targets .

Biological Activity

3-(2-Bromo-1-methoxyethyl)oxolane is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a methoxyethyl group, which contributes to its reactivity and potential biological interactions. The presence of the bromine atom allows for various substitution reactions, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules. The bromine atom can form covalent bonds with these sites, leading to modifications in protein function or enzyme activity. This mechanism is significant for its potential therapeutic applications, particularly in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of specific cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its pharmacological effects.
  • Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain pathogens.

Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction, suggesting that the compound could be further explored as a potential chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism
MDA-MB-231<10Induction of apoptosis
MCF-7<15Cell cycle arrest

Enzyme Inhibition Studies

In another research effort, the compound was evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. The results indicated selective inhibition, with IC50 values ranging from 10.93 nM to 25.06 nM for different isoforms.

EnzymeIC50 (nM)
CA IX10.93
CA II25.06

Applications in Research

The versatility of this compound extends beyond anticancer research. It is utilized as an intermediate in synthesizing more complex organic molecules and has applications in:

  • Medicinal Chemistry : As a precursor for developing new therapeutic agents.
  • Biological Research : Investigating enzyme interactions and cellular mechanisms.

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